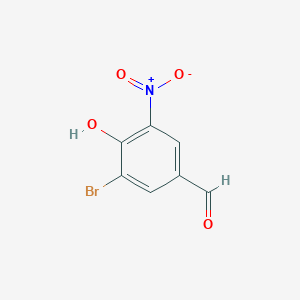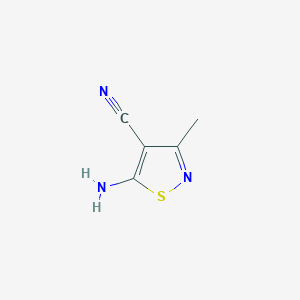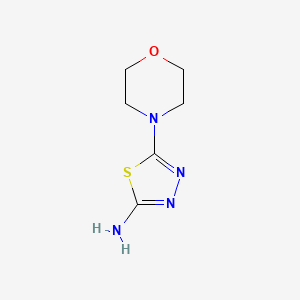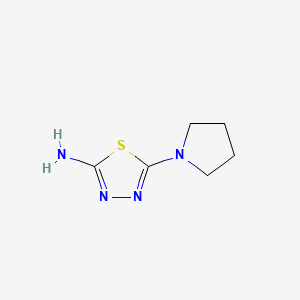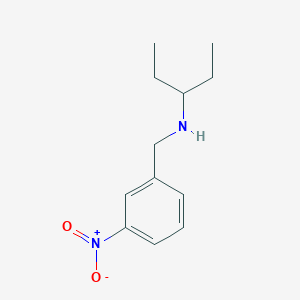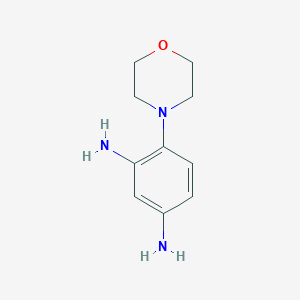
4-(Morpholin-4-yl)benzene-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to 4-(Morpholin-4-yl)benzene-1,3-diamine often involves multicomponent reactions, utilizing components such as morpholine, aniline derivatives, and various aldehydes. For example, electrochemical synthesis methods have been developed to produce 4-morpholino-2-(arylsulfonyl)benzenamines through the electrooxidation of 4-morpholinoaniline in the presence of arenesulfinic acids, indicating a green, one-pot procedure for the synthesis of potentially biologically significant compounds (Nematollahi & Esmaili, 2010).
Molecular Structure Analysis
Molecular structures of amino and nitro derivatives of 1,3-di(morpholin-4-yl)benzene have been thoroughly investigated. X-ray diffraction analysis has revealed that the morpholine rings are twisted so that they are almost perpendicular to the benzene ring, showcasing the absence of conjugation between the nitrogen atoms' lone electron pairs and the π-system of the benzene ring (Kovalevsky, Shishkin, & Ponomarev, 1998).
Chemical Reactions and Properties
Chemical reactions involving compounds similar to 4-(Morpholin-4-yl)benzene-1,3-diamine often involve interactions with various reagents, leading to a range of chemical transformations. These reactions can result in the formation of novel compounds with unique chemical and physical properties. The electrochemical method has been utilized for the synthesis of disulfides of 2-(benzo[d]thiazol-2-ylamino)-5-morpholinobenzenethiol, demonstrating the versatility of morpholine derivatives in chemical synthesis (Esmaili & Nematollahi, 2013).
Physical Properties Analysis
The physical properties of morpholine derivatives are often characterized by their crystalline structures and intermolecular interactions. For instance, compounds such as 4-[(2-Hydroxynaphthalen-1-yl)(morpholin-4-yl)methyl]benzonitrile have been synthesized and analyzed for their crystal structures, revealing how intramolecular hydrogen bonds stabilize the molecular conformation and contribute to the formation of helical chains in the crystal lattice (Chen et al., 2011).
Chemical Properties Analysis
The chemical properties of 4-(Morpholin-4-yl)benzene-1,3-diamine derivatives are influenced by their molecular structure, leading to a variety of reactivities and interactions. Studies on similar compounds have focused on understanding their electronic and spatial structures both theoretically and experimentally to explore their potential as biologically active molecules or as intermediates in organic synthesis (Ivachtchenko et al., 2019).
Applications De Recherche Scientifique
Structural and Spectral Analysis
The compound 4-(Morpholin-4-yl)benzene-1,3-diamine and its derivatives have been the subject of various structural and spectral analyses. For instance, the crystal structure of a related compound, 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, has been analyzed. It's noted for its unique methylene bridge linking 2-mercapto benzothiazole and morpholine, revealing significant dihedral angles and adopting a chair conformation in the morpholine ring. The molecular structure is characterized by weak C–H···S hydrogen bonds, C–H···π, and π···π interactions, highlighting the compound's stable conformation and potential interaction patterns (Franklin et al., 2011).
Applications in Fungicide Development
4-(Morpholin-4-yl)benzene-1,3-diamine derivatives are also found in the domain of fungicides. For example, dimethomorph, a morpholine fungicide, is known for its specific structural orientation, including significant dihedral angles between the central chlorophenyl, terminal benzene, and morpholine rings. These molecular arrangements contribute to the substance's fungicidal properties, indicating the potential applications of morpholine derivatives in agriculture and plant protection (Kang et al., 2015).
Pharmaceutical Applications
In pharmaceutical research, derivatives of 4-(Morpholin-4-yl)benzene-1,3-diamine have been synthesized and studied for their biological activities. A new series of morpholine derivatives have shown promising antibacterial and antifungal activities, indicating the potential of these compounds in developing new therapeutic agents. The synthesis involves the reaction of morpholine with various reagents, leading to compounds with significant biological activity, as measured by inhibition zones compared to standard drugs (AlKaissi et al., 2015).
Material Science and Crystallography
Morpholine derivatives, including 4-(Morpholin-4-yl)benzene-1,3-diamine, are also significant in material science and crystallography. Their unique crystalline structures and interactions, such as hydrogen bonding and π interactions, are key in understanding the material properties and designing new materials with specific characteristics. These compounds' detailed crystallographic analyses provide insights into their molecular geometry, stability, and potential applications in various fields (Kant et al., 2012).
Propriétés
IUPAC Name |
4-morpholin-4-ylbenzene-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-8-1-2-10(9(12)7-8)13-3-5-14-6-4-13/h1-2,7H,3-6,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYCUIPSHRUWLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301289404 |
Source


|
| Record name | 4-(4-Morpholinyl)-1,3-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301289404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Morpholin-4-yl)benzene-1,3-diamine | |
CAS RN |
37878-67-4 |
Source


|
| Record name | 4-(4-Morpholinyl)-1,3-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37878-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Morpholinyl)-1,3-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301289404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

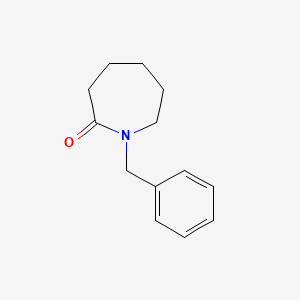

![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1270436.png)
![3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1270443.png)
